molecular formula C12H16ClNO3S B1328630 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine CAS No. 942474-26-2

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine

Cat. No.: B1328630
CAS No.: 942474-26-2
M. Wt: 289.78 g/mol
InChI Key: HFXOBKQIQRIRIL-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine is a chemical compound with the molecular formula C12H16ClNO3S It is known for its unique structural features, which include a piperidine ring substituted with a hydroxyl group and a phenyl ring substituted with a chloro and methylsulfonyl group

Scientific Research Applications

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

While specific safety and hazard information for “1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine” is not available, compounds with similar structures may pose risks. For instance, the compound “1-[2-Chloro-4-(methylsulphonyl)phenyl]piperazine” has been classified as potentially causing eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(methylsulfonyl)aniline and piperidine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.

    Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group at the desired position on the piperidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro or methylsulfonyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or demethylsulfonylated products.

    Substitution: Formation of substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid: Similar structure with an additional carboxylic acid group.

    (2S,3S)-3-{3-[2-chloro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-cyclopentylidene-4-cyclopropyl-1-fluorobutan-2-amine: Contains a similar phenyl ring with chloro and methylsulfonyl groups but different overall structure.

Properties

IUPAC Name

1-(2-chloro-4-methylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-18(16,17)10-2-3-12(11(13)8-10)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXOBKQIQRIRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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